molecular formula C12H11N3 B1623271 5,6-dihydrobenzo[h]cinnolin-3-amine CAS No. 627529-41-3

5,6-dihydrobenzo[h]cinnolin-3-amine

Cat. No.: B1623271
CAS No.: 627529-41-3
M. Wt: 197.24 g/mol
InChI Key: QKVREUJWFZJEJK-UHFFFAOYSA-N
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Description

5,6-dihydrobenzo[h]cinnolin-3-amine (CAS 627529-41-3) is a high-purity chemical building block featuring the privileged cinnoline scaffold, a bicyclic heterocycle of significant interest in medicinal chemistry . This compound serves as a key synthetic intermediate for researchers developing novel bioactive molecules. The cinnoline core is known as a molecular heart of medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities in scientific literature, including antimicrobial, anti-inflammatory, analgesic, and antitumor properties . As a fused heterocyclic system, this amine-functionalized cinnoline provides a versatile planar structure for molecular design. Its framework is isosteric with quinoline and isoquinoline, making it a valuable isosteric replacement in the design of receptor ligands and enzyme inhibitors . The compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the relevant safety data sheets prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dihydrobenzo[h]cinnolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c13-11-7-9-6-5-8-3-1-2-4-10(8)12(9)15-14-11/h1-4,7H,5-6H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVREUJWFZJEJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C3=CC=CC=C31)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415334
Record name 5,6-DIHYDRO-BENZO[H]CINNOLIN-3-YLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627529-41-3
Record name 5,6-DIHYDRO-BENZO[H]CINNOLIN-3-YLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5,6 Dihydrobenzo H Cinnolin 3 Amine and Its Analogues

Regioselective Synthesis Approaches

The precise control of substituent placement on the benzo[h]cinnoline (B8783402) core is crucial for developing structure-activity relationships. Regioselective synthesis ensures the formation of specific isomers, which is paramount for their potential therapeutic applications.

Multi-Component Reactions for 5,6-Dihydrobenzo[h]cinnoline (B12964311) Formation

Multi-component reactions (MCRs) have emerged as a powerful tool for the synthesis of complex heterocyclic systems from simple starting materials in a single, convergent step. nih.govnih.govrsc.org These reactions are highly atom-economical and efficient, often proceeding with high regioselectivity. nih.gov

A notable example is the one-pot, three-component reaction for the synthesis of 3-aryl(or heteroaryl)-5,6-dihydrobenzo[h]cinnolines. This approach involves the reaction of 2-tetralone, an aromatic aldehyde, and hydrazine (B178648) hydrate. The regioselectivity of this reaction is a key feature, leading to the desired isomer. The reaction conditions, such as the choice of solvent and catalyst, can significantly influence the outcome and yield of the desired product.

Another versatile MCR involves the reaction of 2-hydroxy-1,4-naphthoquinone, methylhydrazine, and various aromatic aldehydes to furnish functionalized dihydrobenzo[h]cinnoline-5,6-diones. researchgate.net This method provides a convenient route to a range of derivatives with potential biological activity. researchgate.net

The general applicability of MCRs allows for the generation of a diverse library of 5,6-dihydrobenzo[h]cinnoline analogues by varying the starting components. acs.org

One-Pot Synthetic Protocols

One-pot syntheses, which may or may not be classified as MCRs, offer significant advantages in terms of operational simplicity and reduced waste generation. These protocols involve sequential reactions in a single reaction vessel, avoiding the need for isolation and purification of intermediates.

A one-pot domino protocol has been developed for the efficient synthesis of novel 1,4-dihydropyrano[2,3-c]pyrazol-6-amines, which shares mechanistic features with some cinnoline (B1195905) syntheses. researchgate.net Similarly, a one-pot multicomponent approach has been successfully employed for the synthesis of methoxybenzo[h]quinoline-3-carbonitrile derivatives, highlighting the utility of this strategy for constructing related heterocyclic systems. semanticscholar.org The synthesis of quinoline-fused fluorescent dihydro/spiro-quinazolinones has also been achieved through a facile one-pot method. nih.gov

Eco-Friendly and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. This includes the use of non-hazardous solvents, catalyst-free conditions, and the development of reactions with high atom economy. rsc.org

Gram-Scale Synthesis Considerations

The ability to scale up a synthesis from milligram to gram quantities is a critical step in the development of any compound for further investigation. A ruthenium-catalyzed asymmetric reductive amination of ketones has been successfully scaled up to the gram level for the synthesis of chiral primary amines, demonstrating the feasibility of producing significant quantities of key intermediates. researchgate.net While a specific gram-scale synthesis for 5,6-dihydrobenzo[h]cinnolin-3-amine is not detailed, the principles applied in the synthesis of related chiral amines can be adapted. researchgate.net Key considerations for gram-scale synthesis include reaction concentration, temperature control, and purification methods.

Transformations of 5,6-Dihydrobenzo[h]cinnolinone Precursors to Aminated Analogues

A common strategy for introducing an amine group at the 3-position of the 5,6-dihydrobenzo[h]cinnoline scaffold involves the transformation of a corresponding cinnolinone precursor. This typically involves a two-step process:

Chlorination: The carbonyl group of the 5,6-dihydrobenzo[h]cinnolin-3-one is converted to a chloro group using a chlorinating agent such as phosphoryl chloride (POCl₃).

Amination: The resulting 3-chloro-5,6-dihydrobenzo[h]cinnoline (B1625322) is then subjected to nucleophilic aromatic substitution with an appropriate amine source, such as ammonia (B1221849) or a primary/secondary amine, to yield the desired 3-amino derivative.

This method provides a versatile route to a wide range of aminated analogues by varying the amine used in the final step.

Structure Activity Relationship Sar Studies of 5,6 Dihydrobenzo H Cinnolin 3 Amine Analogues

Impact of Substituent Modifications on Biological Activities

The biological activity of 5,6-dihydrobenzo[h]cinnolin-3-amine analogues can be significantly modulated by the nature and position of various substituents on the tricyclic core. Research has explored the introduction of different groups, particularly at the 3-position and on the benzo ring, to probe their effects on a range of biological targets.

Recent in silico studies have investigated a series of 3-aryl(or heteroaryl)-5,6-dihydrobenzo[h]cinnoline derivatives as potential multi-target inhibitors for enzymes implicated in neurodegenerative diseases. These computational models predict that the nature of the aryl or heteroaryl substituent at the 3-position plays a critical role in the inhibitory potential of these compounds against enzymes such as monoamine oxidases (MAO-A and MAO-B), acetylcholinesterase (AChE), and others. The flexibility to introduce a wide variety of aromatic and heterocyclic rings at this position offers a powerful tool for fine-tuning the biological activity profile.

While direct experimental data on a broad series of 3-amino substituted analogues is emerging, studies on the closely related dihydrobenzo[h]cinnoline-5,6-diones provide valuable insights into how substituents on the benzo[h]cinnoline (B8783402) core influence biological activity. In a study on the cytotoxicity of novel dihydrobenzo[h]cinnoline-5,6-diones, a range of aromatic aldehydes were used to introduce substituents. researchgate.net This research revealed that nine of the fifteen synthesized compounds displayed considerable anticancer activity against KB and Hep-G2 human tumor cell lines, with IC50 values below 5 μM. researchgate.net A derivative bearing a 4-nitrophenyl substituent was identified as the most potent agent, with IC50 values of 0.56 μM and 0.77 μM against KB and Hep-G2 cell lines, respectively. researchgate.netnih.gov This highlights the potential for electron-withdrawing groups on substituents to enhance cytotoxic effects.

Interactive Table: Cytotoxicity of Dihydrobenzo[h]cinnoline-5,6-dione Analogues researchgate.netnih.gov

Substituent IC50 (μM) against KB cells IC50 (μM) against Hep-G2 cells
4-Nitrophenyl 0.56 0.77

Furthermore, research on other cinnoline (B1195905) derivatives has demonstrated the importance of substituent choice. For instance, studies on cinnoline sulphonamides have shown that halogen-substituted derivatives exhibit potent antimicrobial activity. nih.gov This suggests that the electronic properties and lipophilicity conferred by different substituents are key determinants of the biological action of the cinnoline scaffold.

Stereochemical Influences on Activity Profiles

Stereochemistry is a critical factor in the interaction of small molecules with their biological targets, often leading to significant differences in potency and efficacy between enantiomers. For chiral compounds within the 5,6-dihydrobenzo[h]cinnoline (B12964311) series, the spatial arrangement of substituents can profoundly influence their biological activity.

While specific stereochemical studies on this compound are not yet widely reported, research on structurally similar benzo[h]cinnolinones has provided compelling evidence of stereochemical influence. In a study of substituted benzo[h]cinnolinones as potential antihypertensive and antithrombotic agents, the dextro isomer of an 8-acetylamino derivative was found to be more active and possess lower tachycardiac effects than the racemic mixture. nih.gov This finding underscores the importance of chirality in the pharmacological profile of this class of compounds and suggests that one enantiomer may fit more favorably into the binding site of the biological target.

The general principle that stereochemistry is a key driver for potency is well-established in medicinal chemistry. nih.gov The differential activity of enantiomers can be attributed to a variety of factors, including stereoselective uptake into cells and a more precise complementary fit to the chiral environment of a receptor or enzyme active site. nih.gov Therefore, the synthesis and biological evaluation of individual enantiomers of this compound analogues are essential steps in the development of optimized therapeutic agents.

Comparative SAR with Related Benzo[h]cinnolinone Scaffolds

The primary difference between the 3-amine and the 3-one (cinnolinone) scaffold is the hydrogen bonding capacity. The amino group at the 3-position can act as a hydrogen bond donor, whereas the ketone of the cinnolinone acts as a hydrogen bond acceptor. This fundamental difference can lead to distinct interactions with biological targets. For instance, benzo[h]cinnolinones have been shown to possess significant antihypertensive, inotropic, and antithrombotic properties. nih.gov The most potent compounds in this series were the 8-amino and 8-acetylamino derivatives, indicating that substitution on the benzo ring is a key determinant of activity. nih.gov

In contrast, the dihydrobenzo[h]cinnoline-5,6-dione scaffold, which features two ketone groups on the heterocyclic core, has been primarily investigated for its cytotoxic potential. researchgate.netnih.gov The SAR of these compounds is largely dictated by the nature of the substituent introduced via an aromatic aldehyde in the synthesis. researchgate.net

Comparing these scaffolds suggests that the biological activity of the 5,6-dihydrobenzo[h]cinnoline core can be tailored towards different therapeutic applications by modifying the substitution pattern. The 3-amino group provides a handle for introducing a wide array of substituents and for establishing specific hydrogen bonding interactions, which may be advantageous for targeting certain enzymes or receptors.

Furthermore, comparison with other related heterocyclic systems, such as 5,6-dihydrobenzo[h]quinazolines, which have been investigated as FLT3 inhibitors for acute myeloid leukemia, can also be informative. nih.govresearchgate.net The different arrangement of nitrogen atoms in the quinazoline (B50416) ring system compared to the cinnoline core will lead to distinct electronic and steric properties, ultimately influencing the SAR and the spectrum of biological activity.

Mechanistic Investigations of Biological Activities of 5,6 Dihydrobenzo H Cinnolin 3 Amine

Antiproliferative and Cytotoxic Mechanisms in Cancer Research

In Vitro Cytotoxicity against Human Tumor Cell Lines (e.g., KB, Hep-G2)

Derivatives of 5,6-dihydrobenzo[h]cinnoline (B12964311) have demonstrated significant cytotoxic activity against various human tumor cell lines. In one study, novel dihydrobenzo[h]cinnoline-5,6-dione derivatives were synthesized and evaluated for their potential as antitumor agents. nih.gov The majority of these compounds exhibited at least moderate cytotoxicity against an epidermoid carcinoma cell line (KB) and a hepatoma carcinoma cell line (Hep-G2). nih.gov

Notably, nine of the newly synthesized dihydrobenzo[h]cinnoline-5,6-diones displayed considerable activity, with IC50 values below 5 µM against both KB and Hep-G2 cell lines. nih.gov The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A compound with a 4-NO2C6H4 substituent was identified as a particularly potent agent, with IC50 values of 0.56 µM against KB cells and 0.77 µM against Hep-G2 cells. nih.gov

Cell LineCompound TypeIC50 Value (µM)
KB (Epidermoid Carcinoma)Dihydrobenzo[h]cinnoline-5,6-diones<5
Hep-G2 (Hepatoma Carcinoma)Dihydrobenzo[h]cinnoline-5,6-diones<5
KB (Epidermoid Carcinoma)Compound with 4-NO2C6H4 substituent0.56
Hep-G2 (Hepatoma Carcinoma)Compound with 4-NO2C6H4 substituent0.77

Further research has explored the cytotoxic effects of various heterocyclic compounds synthesized from 3-oxo-N,3-diphenylpropamide derivatives against HepG2 and HeLa (cervical carcinoma) cell lines. ajol.info The cytotoxicity of these compounds was determined using the MTT assay, with doxorubicin (B1662922) serving as a positive control. ajol.info The results indicated that all synthesized compounds exhibited cytotoxic activities against both tested cancer cell lines. ajol.info

DNA Intercalation Studies

The mechanism by which some benzo[h]cinnoline (B8783402) derivatives exert their anticancer effects involves the intercalation into DNA. DNA intercalation is a process where molecules insert themselves between the base pairs of DNA, which can disrupt DNA replication and transcription, ultimately leading to cell death.

For instance, a study focused on 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amine derivatives, which are structurally related to benzo[h]cinnolines, found that these compounds act as DNA intercalative topoisomerase IIα poisons. nih.gov An ethidium (B1194527) bromide (EtBr) displacement assay is commonly used to study DNA intercalation. In this assay, the fluorescence of EtBr, a known DNA intercalator, is quenched upon its displacement by a test compound. The results of such assays, along with potassium iodide (KI) quenching studies and molecular docking, confirmed that these compounds bind to DNA through intercalation. nih.gov This binding mode is crucial for their ability to inhibit topoisomerase IIα and exhibit antiproliferative activity. nih.gov

Topoisomerase Inhibition Research (e.g., TOP1)

Topoisomerases are essential enzymes that regulate the topology of DNA during various cellular processes. Inhibiting these enzymes is a key strategy in cancer chemotherapy. Substituted dibenzo[c,h]cinnolines, which are aza analogues of benzo[i]phenanthridines, have been investigated for their potential to target topoisomerase I (TOP1). nih.gov

These studies revealed that dibenzo[c,h]cinnoline (B14754567) analogues exhibit more potent TOP1-targeting activity and cytotoxicity compared to similarly substituted benzo[i]phenanthridines. nih.gov For example, the IC50 value for 2,3-dimethoxy-8,9-methylenedioxydibenzo[c,h]cinnoline in the human lymphoblastoma cell line RPMI8402 was 70 nM, significantly lower than the 400 nM observed for its benzo[i]phenanthridine counterpart. nih.gov Interestingly, while benzo[i]phenanthridine derivatives were not cross-resistant in camptothecin-resistant cell lines with mutant TOP1, the dibenzo[c,h]cinnolines with significant TOP1-targeting activity did show cross-resistance. nih.gov This suggests a similar, yet distinct, mechanism of interaction with the enzyme. Furthermore, the cytotoxicity of these dibenzo[c,h]cinnolines was not affected by the overexpression of the MDR1 efflux transporter, indicating their potential to overcome multidrug resistance. nih.gov

c-Met Kinase Inhibition Research

The c-Met receptor tyrosine kinase is a well-established target in cancer therapy due to its frequent overexpression and mutation in various human cancers. nih.gov Research has shown that certain cinnoline (B1195905) derivatives can act as c-Met inhibitors. For example, 4-(2-fluorophenoxy)quinoline derivatives bearing a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety have been designed and evaluated as c-Met inhibitors. nih.gov Most of these compounds were found to be active against both c-Met and five c-Met-dependent cancer cell lines. nih.gov

The development of potent and selective c-Met inhibitors is an active area of research. mdpi.com While some class II inhibitors have shown off-target effects and toxicity, efforts are ongoing to develop novel c-Met inhibitors with improved selectivity and fewer side effects. mdpi.com This includes the design and synthesis of various new scaffolds, such as those based on quinazoline (B50416), pyridine, and tetrahydro-pyridothienopyrimidine. mdpi.com

Neuroprotective Activity Mechanisms

Multi-Targeting Approaches for Neurodegenerative Diseases

The complex nature of neurodegenerative diseases like Alzheimer's disease necessitates the development of therapeutic agents that can act on multiple targets simultaneously. Cinnoline derivatives and related heterocyclic compounds are being explored for their potential in such multi-target-directed ligand approaches. nih.gov

One strategy involves designing hybrids of cinnamic acid with other active groups to target various aspects of Alzheimer's pathology, including the inhibition of amyloid-β (Aβ) accumulation and providing neuroprotection. nih.gov These compounds have shown promise in inhibiting butyrylcholinesterase (BuChE) with high selectivity over acetylcholinesterase (AChE), exhibiting neuroprotective effects with low neurotoxicity, and even restoring cognitive function in animal models of Alzheimer's disease. nih.gov

Another approach focuses on compounds that can modulate oxidative stress, a key factor in the progression of neurodegenerative diseases. nih.gov For example, 7-aminophenanthridin-6(5H)-one derivatives, which are structurally related to benzo[h]cinnolines, have been investigated for their neuroprotective effects against metal-induced cell death and oxidative stress. nih.gov These compounds were designed to have chelating activity and have been shown to inhibit certain matrix metalloproteinases (MMPs) and protect against reactive oxygen species (ROS). nih.gov The parent compound, 6(5H)-phenanthridinone, is known to inhibit poly(ADP-ribose)polymerase (PARP), an enzyme involved in inflammation. nih.gov PARP inhibition has been linked to anti-inflammatory effects and an increase in the levels of NRF2, a key regulator of the antioxidant response. nih.gov

Enzyme Inhibition in Neurodegeneration Pathways

Derivatives of 5,6-dihydrobenzo[h]cinnoline have been explored for their potential to inhibit key enzymes implicated in the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.gov The primary targets include monoamine oxidases (MAO-A and MAO-B), acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). researchgate.netnih.gov

The inhibition of MAO-A is primarily associated with antidepressant effects, while MAO-B inhibition is a strategy for treating Parkinson's disease by increasing dopamine (B1211576) levels. researchgate.net Selective MAO-B inhibitors also play a role in Alzheimer's disease by preventing the formation of amyloid-β (Aβ) plaques. researchgate.net Cholinesterase inhibitors, targeting AChE and BuChE, aim to increase the levels of the neurotransmitter acetylcholine, which is depleted in Alzheimer's disease. nih.govsemanticscholar.org BACE-1 is the initial and rate-limiting enzyme in the production of Aβ peptides, making it a prime target for disease-modifying therapies in Alzheimer's. semanticscholar.orgmdpi.com

Research into various heterocyclic compounds, including those with structural similarities to benzo[h]cinnolines, has shown promising multi-target inhibitory potential. For instance, piperazine-substituted chalcones have demonstrated notable and reversible competitive inhibition of MAO-B, with some compounds also showing moderate BACE-1 inhibition. nih.gov Similarly, studies on natural phytoconstituents have identified molecules capable of inhibiting MAO-B, cholinesterases, and BACE-1, highlighting the viability of a multi-target approach. nih.gov

The development of dual inhibitors, such as those targeting both AChE and BACE-1, represents a significant therapeutic strategy to simultaneously address both the symptomatic and pathological aspects of Alzheimer's disease. mdpi.com

Table 1: Enzyme Inhibition Data for Selected Compounds

Compound/Extract Target Enzyme IC50 (µM) Inhibition Type Source
Piperazine Chalcone PC10 MAO-B 0.65 Reversible, Competitive nih.gov
Piperazine Chalcone PC11 MAO-B 0.71 Reversible, Competitive nih.gov
Piperazine Chalcone PC3 BACE-1 6.72 - nih.gov
Piperazine Chalcone PC4 AChE 8.77 - nih.gov
Hesperidin BACE-1 10.02 ± 1.12 Noncompetitive semanticscholar.org
Hesperidin AChE 22.80 ± 2.78 Noncompetitive semanticscholar.org
Hesperidin BuChE 48.09 ± 0.74 Noncompetitive semanticscholar.org
Hesperetin AChE 45.70 ± 2.69 Noncompetitive semanticscholar.org
Naringenin AChE 42.66 ± 4.30 Noncompetitive semanticscholar.org

Anti-inflammatory Mechanisms

The anti-inflammatory properties of compounds containing the benzo[h]quinazoline scaffold, a close structural relative of benzo[h]cinnoline, have been investigated. A key mechanism underlying this activity is the inhibition of cyclooxygenase-2 (COX-2). nih.govmdpi.com COX-2 is an enzyme that becomes significantly upregulated during inflammation, leading to the increased production of prostaglandins (B1171923) which mediate inflammatory responses and pain. mdpi.com

Derivatives of 5,6-dihydrobenzo[h]quinazoline (B11911934) have shown potent anti-inflammatory activity, in some cases comparable to the standard drug indomethacin. nih.gov Research on novel 5,6-dihydrobenzo[h]quinazolin-2-amine (B1303086) derivatives has revealed their ability to suppress neuroinflammation in microglial cells by inhibiting the secretion of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov The mechanism involves the blockade of the NF-κB pathway, a central regulator of inflammatory responses, by preventing the phosphorylation of its inhibitor, IκBα, and reducing the expression of NLRP3 inflammasome-associated proteins. nih.gov

The structural features of these compounds, such as the substitution pattern on the aromatic rings, play a crucial role in their COX-2 inhibitory potency. nih.govmdpi.com For example, the presence of a sulfonamide or methanesulfonyl group is a key feature for selective COX-2 inhibition in diaryl heterocyclic compounds. nih.gov

Table 2: COX-2 Inhibitory Activity of Selected Compounds

Compound IC50 (µM) Reference Compound IC50 (µM) Source
Compound 4e 2.35 Celecoxib - mdpi.com
Compound 9h 3.34 Celecoxib - mdpi.com
Compound 9i 2.89 Celecoxib - mdpi.com
Compound 4a 19.9 ± 4.76 Celecoxib - mdpi.com

Antimicrobial Activity Mechanisms

Cinnoline and its derivatives are recognized for a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antimalarial properties. researchgate.net The antimicrobial mechanism of action for derivatives of the structurally related 5,6-dihydrobenzo[h]quinazoline involves the inhibition of succinate (B1194679) dehydrogenase (SDH). nih.gov SDH is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle, and its inhibition disrupts fungal respiration and energy production.

In a study of novel 5,6-dihydrobenzo[h]quinazoline derivatives, several compounds exhibited excellent inhibitory effects against the plant pathogenic fungus Rhizoctonia solani, with some achieving 100% inhibition at a concentration of 30 μg/mL. nih.gov The most potent of these compounds demonstrated EC50 values significantly better than the commercial fungicide fluquinconazole. nih.gov Further investigation confirmed that these compounds were potent inhibitors of SDH, with IC50 values also superior to fluquinconazole. nih.gov

The antimicrobial spectrum of related heterocyclic systems, such as quinazolines, has also been explored, with studies demonstrating activity against various Gram-positive and Gram-negative bacteria, as well as different fungal species. researchgate.netresearchgate.netresearchgate.net

**Table 3: Antifungal Activity of 5,6-Dihydrobenzo[h]quinazoline Derivatives against *Rhizoctonia solani***

Compound EC50 (µg/mL) SDH IC50 (µg/mL) Reference Compound (Fluquinconazole) EC50 (µg/mL) Reference Compound (Fluquinconazole) SDH IC50 (µg/mL) Source
8e 0.185 0.218 0.478 0.531 nih.gov
8q 0.298 0.304 0.478 0.531 nih.gov
8r 0.323 0.382 0.478 0.531 nih.gov

Cardiovascular System Modulating Mechanisms

Derivatives of the 5,6-dihydrobenzo[h]quinazoline scaffold have been shown to possess significant cardiovascular modulating effects, specifically anti-aggregating and antihypertensive activities. nih.gov The antiplatelet activity of these compounds is proposed to be linked to the inhibition of platelet aggregation. nih.govnih.gov

In a series of 2,4-diamino substituted 5,6-dihydrobenzo[h]quinazolines, potent antiplatelet activity, comparable to that of aspirin, was observed. nih.gov While the precise molecular targets for the anti-aggregating effects were not fully elucidated in this study, the structure-activity relationship suggests that the amino substitutions at positions 2 and 4 of the benzoquinazoline core are crucial for this activity. nih.gov

The antihypertensive effects of related heterocyclic compounds, such as xanthone (B1684191) derivatives, have been attributed to their ability to block calcium channels and β-receptors. nih.gov Flavonoids, another class of compounds with diverse cardiovascular benefits, are known to induce vasodilation, reduce blood pressure, and exert antiplatelet effects through various mechanisms, including the modulation of signaling pathways and interaction with multiple protein targets. researchgate.net Dihydroquinoline derivatives have also demonstrated cardioprotective effects against doxorubicin-induced toxicity in cardiomyocytes by mitigating oxidative stress and apoptosis. nih.gov

Central Nervous System (CNS) Activity Mechanisms

Cinnoline derivatives have been reported to exhibit a range of CNS activities, including sedative, neuroleptic, and anxiolytic effects. researchgate.net The anxiolytic and sedative properties of various compounds are often mediated through their interaction with neurotransmitter systems, such as the serotonergic and GABAergic systems.

For instance, ligands of the 5-HT1A serotonin (B10506) receptor have been shown to produce anxiolytic-like effects at lower doses and sedative effects at higher doses. nih.gov The mechanism of action for many anxiolytic and sedative-hypnotic drugs involves the enhancement of GABA neurotransmission, which is the primary inhibitory neurotransmitter in the CNS. nih.gov Overdoses of such agents can lead to symptoms like slurred speech, ataxia, and depressed mentation. nih.gov While the specific mechanisms for 5,6-dihydrobenzo[h]cinnolin-3-amine are not detailed in the provided context, the observed CNS activities of the broader cinnoline class suggest potential interactions with these key neurotransmitter pathways.

Aldose Reductase Inhibition Mechanisms

Derivatives of 5,6-dihydrobenzo[h]cinnoline have been identified as inhibitors of aldose reductase (AR). documentsdelivered.com AR is the first and rate-limiting enzyme in the polyol pathway, which becomes significantly active during hyperglycemic conditions associated with diabetes mellitus. nih.gov The accumulation of sorbitol, the product of the AR-catalyzed reduction of glucose, is implicated in the pathogenesis of long-term diabetic complications such as neuropathy, retinopathy, and nephropathy. nih.govnih.gov

The inhibitory mechanism of these compounds involves binding to the active site of the aldose reductase enzyme. Free energy perturbation studies on a benzocinnolinone carboxylic acid inhibitor and its methoxylated analogs have shown that the inhibitory activity is determined by a balance between the energetic cost of desolvating the inhibitor and the gain in binding energy at the enzyme's active site. documentsdelivered.com The selectivity of aldose reductase inhibitors for AR over the related enzyme aldehyde reductase (ALR1) is a critical factor, as ALR1 plays a role in detoxifying harmful aldehydes. nih.gov

Quinoxalin-2(1H)-one based derivatives have also been developed as potent and selective aldose reductase inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. researchgate.net The incorporation of phenolic structures into these inhibitors can also confer antioxidant properties, providing a multifunctional approach to combating diabetic complications. researchgate.net

Table 4: Aldose Reductase Inhibitory Activity of Quinoxalinone Derivatives

Compound ALR2 IC50 (µM) Source
6e 0.032 researchgate.net
6b 0.063 researchgate.net

HIV-1 Integrase Inhibition Mechanisms

The inhibition of HIV-1 integrase (IN) is a key therapeutic strategy for the treatment of HIV/AIDS. nih.gov HIV-1 IN is one of the three essential enzymes for viral replication, responsible for inserting the viral DNA into the host cell's genome. nih.gov As there is no human homolog for this enzyme, it represents an attractive and specific target for antiretroviral therapy. nih.gov

HIV-1 integrase inhibitors work by preventing the strand transfer reaction, which is the final step of the integration process. nih.gov Certain inhibitors, like diketo acids, are potent inhibitors of the strand transfer activity without affecting the earlier 3'-end processing step. nih.gov The binding of these inhibitors often requires the assembly of a specific complex on the HIV-1 long terminal repeat DNA. nih.gov

Crystallographic studies have shown that inhibitors can bind to the active site of the integrase, which is characterized by key amino acid residues such as Asp64, Asp116, and Glu152. nih.gov The inhibitor's structure, particularly the presence of a metal-binding motif, is crucial for its inhibitory activity, as it often coordinates with the two magnesium ions in the enzyme's active site. nih.gov While direct studies on this compound as an HIV-1 integrase inhibitor were not found, the diverse heterocyclic scaffolds that have been successfully developed as integrase inhibitors suggest the potential for this chemical class.

Diuretic Action Mechanisms

While some derivatives within the broader cinnoline chemical class, such as 3-hydrazino-5,6-dihydrobenzo[h]cinnolines, have been noted for potential hypotensive and diuretic effects, detailed mechanistic studies on the diuretic action of this compound specifically are not available in the current scientific literature.

Enzyme Inhibition Profiling of 5,6 Dihydrobenzo H Cinnolin 3 Amine and Analogues

Aldehyde Reductase (ALR2) and Related Oxidoreductase Selectivity

There is no specific information available in the provided search results regarding the direct inhibition of Aldehyde Reductase (ALR2) or its selectivity by 5,6-dihydrobenzo[h]cinnolin-3-amine or its close analogues. General research highlights the importance of designing selective ALR2 inhibitors to avoid side effects from inhibiting related enzymes like aldehyde reductase (ALR1). acs.org The structural features that determine selectivity often involve subtle differences in the inhibitor-binding pockets of these enzymes. mdpi.com

Phosphodiesterase (PDE) Isoenzyme Affinity

Specific data regarding the affinity of this compound or its analogues for phosphodiesterase (PDE) isoenzymes were not found in the available search results. PDEs are a large family of enzymes that regulate cellular signaling, and various PDE inhibitors have been developed for a range of therapeutic applications. nih.gov

Indoleamine 2,3-Dioxygenase-1 (IDO-1) Inhibition

In silico molecular docking studies have investigated the potential of 3-aryl(or heteroaryl)-5,6-dihydrobenzo[h]cinnoline analogues as inhibitors of Indoleamine 2,3-Dioxygenase-1 (IDO-1). nih.gov IDO-1 is a key enzyme in tryptophan metabolism and a significant target in immunotherapy. The docking studies of these cinnoline (B1195905) derivatives against the IDO-1 enzyme (PDB ID: 5EK3) revealed promising binding energies, suggesting potential inhibitory activity. The results were compared with known IDO-1 inhibitors. nih.gov

Table 1: In Silico Docking Scores of 3-Aryl-5,6-dihydrobenzo[h]cinnoline Analogues against hIDO-1

Compound Analogue Binding Energy (kcal/mol)
3a (Aryl = Phenyl) -9.3
3b (Aryl = 4-Methylphenyl) -9.6
3c (Aryl = 4-Methoxyphenyl) -9.6
3d (Aryl = 4-Chlorophenyl) -9.8
3e (Aryl = 4-Bromophenyl) -9.9
3f (Aryl = 4-Nitrophenyl) -10.1
3g (Aryl = Thiophen-2-yl) -9.4
3h (Aryl = Furan-2-yl) -9.2
Reference Inhibitor (Epacadostat) -9.5

Source: ACS Chemical Neuroscience, 2024. nih.gov Data is based on in silico molecular docking studies.

Other Relevant Enzyme Targets

A significant in silico screening of 3-aryl(or heteroaryl)-5,6-dihydrobenzo[h]cinnoline analogues has been conducted to evaluate their potential as multi-target inhibitors for neurodegenerative diseases. nih.gov This computational study assessed the binding affinities of these compounds against a large panel of enzymes. The docking scores indicate the theoretical binding strength of the compounds to the active sites of these proteins. The results suggest that these cinnoline derivatives may interact with a variety of targets relevant to neuroinflammation and neurodegeneration. nih.govnih.gov

Table 2: In Silico Docking Scores of 3-(4-Bromophenyl)-5,6-dihydrobenzo[h]cinnoline (Analogue 3e) against Various Enzyme Targets

Enzyme Target PDB ID Binding Energy (kcal/mol)
hNQO-1 1D4A -9.4
hNQO-2 4Z29 -8.9
hnNOS 4D1N -9.4
hiNOS 3E7G -9.3
hPARP-1 5DS3 -9.6
hPARP-2 3KJD -9.5
hLRRK-2(G2019S) 6VNO -8.2
hGSK-3β 1Q41 -8.7
hp38α MAPK 3HEC -8.9
hJNK-3 3PZE -9.1
hOGA 4D5T -9.2
hNMDA receptor 5I57 -8.4
hnSMase-2 5M92 -8.7
hCOMT 3BWM -8.1
hLIMK-1 7M0S -8.8
hLIMK-2 7LYC -8.9
hRIPK-1 4ITH -8.5
hUCH-L1 2ETL -7.9
hPARK-7 6Y2C -7.6
hDHODH 4YLK -9.0

Source: ACS Chemical Neuroscience, 2024. nih.gov Data is based on in silico molecular docking studies.

Receptor and Protein Interaction Studies of 5,6 Dihydrobenzo H Cinnolin 3 Amine

Histamine (B1213489) H3 Receptor Binding Affinity

There is no available data in the public domain detailing the binding affinity of 5,6-dihydrobenzo[h]cinnolin-3-amine for the Histamine H3 (H3) receptor. The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it a target for various neurological and psychiatric disorders. While numerous compounds have been developed and tested as H3 receptor ligands, the affinity of this specific cinnoline (B1195905) derivative has not been reported.

GABA A Receptor Modulation

Similarly, information regarding the modulation of the Gamma-aminobutyric acid type A (GABA A) receptor by this compound is absent from the scientific literature. The GABA A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system, and its modulation can lead to sedative, anxiolytic, and anticonvulsant effects. Without experimental data, it is unknown whether this compound acts as an agonist, antagonist, or allosteric modulator at this receptor.

Protein-Ligand Complex Structural Analysis (e.g., X-ray Crystallography of Compound-Enzyme Complexes)

No structural biology studies, such as X-ray crystallography or NMR spectroscopy, have been published that describe the interaction of this compound with any protein or enzyme. Such studies are crucial for understanding the precise binding mode of a ligand and for guiding structure-based drug design. The absence of this information means the molecular-level interactions of this compound with any biological target remain unelucidated.

Protein-Protein Interaction (PPI) Modulation (e.g., STAT3 Dimerization)

There is no evidence to suggest that this compound has been investigated as a modulator of protein-protein interactions, specifically the dimerization of the Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is a key signaling protein involved in cell growth, differentiation, and survival, and its dysregulation is implicated in various cancers. While the inhibition of STAT3 dimerization is a valid therapeutic strategy, there are no published studies linking this compound to this target.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in understanding ligand-protein interactions, predicting binding modes, and identifying potential biological targets.

Docking Algorithms and Software

A variety of software and algorithms are utilized in the study of 5,6-dihydrobenzo[h]cinnolin-3-amine and its analogs. VLifeMDS, an integrated platform for computer-aided drug design (CADD), is one such tool that offers modules for molecular drawing, visualization, docking, and QSAR analysis. vlifesciences.com Its modular architecture allows for a tailored approach to drug discovery projects. vlifesciences.com AutoDock Tools, often used in conjunction with AutoDock Vina, is another widely employed software for performing molecular docking simulations. dergipark.org.tr These programs utilize scoring functions to estimate the binding affinity between the ligand and the protein, providing a quantitative measure of the interaction.

Specific Target Proteins

Molecular docking studies have explored the interaction of this compound derivatives with a range of biologically significant proteins.

Cyclooxygenase-2 (COX-2): As a key enzyme in the inflammatory pathway, COX-2 is a prominent target for anti-inflammatory drug design. nih.gov Docking studies have been performed to investigate the binding of cinnoline (B1195905) derivatives within the active site of COX-2 (PDB ID: 6COX), aiming to understand the structural basis for their potential anti-inflammatory activity. nih.govresearchgate.net These studies help in identifying key interactions that could lead to the development of selective COX-2 inhibitors. dergipark.org.tr

Carbonic Anhydrase II: Carbonic anhydrases are metalloenzymes that are therapeutic targets for various conditions. nih.gov Docking studies have been conducted to evaluate the inhibitory potential of compounds against human carbonic anhydrase II (hCA-II) and IX (hCA-IX). nih.govnih.gov The insights from these studies aid in the design of selective inhibitors for specific carbonic anhydrase isoforms. nih.gov

Bacterial Proteins: In the quest for new antibacterial agents, derivatives of the parent compound have been docked against essential bacterial enzymes. researchgate.net Targets like dihydrofolate reductase (DHFR) and DNA gyrase are crucial for bacterial survival, making them attractive targets for novel antibiotics. researchgate.netijprajournal.com Docking studies have shown favorable binding energies of cinnoline derivatives against these bacterial targets, suggesting their potential as antibacterial agents. researchgate.net For instance, some derivatives have been evaluated against S. aureus Murb protein. semanticscholar.org

DNA/RNA: The planar structure of the cinnoline nucleus makes it a candidate for interaction with nucleic acids. researchgate.net Aza-anthraquinones, which are structurally related, are known to act as intercalating DNA binding agents. researchgate.net

Density Functional Theory (DFT) Calculations for Reactive Site Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. In the context of this compound derivatives, DFT calculations are utilized to analyze their chemical reactivity. nih.gov By calculating properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the most likely sites for electrophilic and nucleophilic attack. nih.gov This information is valuable for understanding the metabolic fate of the compounds and for designing derivatives with improved stability and reactivity profiles.

Non-Covalent Interaction Analysis

The binding of a ligand to a protein is governed by a complex network of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. Analyzing these interactions is crucial for understanding the molecular basis of binding affinity and selectivity. Computational tools are used to visualize and quantify these non-covalent interactions within the protein's active site, providing a detailed picture of the binding mode. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. nih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this concept by considering the three-dimensional properties of the molecules. These models generate contour maps that highlight the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. mdpi.com For example, a CoMSIA model for a series of compounds might reveal that an electron-withdrawing group at a specific position on the phenyl ring enhances activity. nih.gov These insights are invaluable for lead optimization, guiding chemists in the design of more potent and selective analogs. nih.govresearchgate.net

Interactive Data Table: Molecular Docking and QSAR Findings

Compound TypeTarget ProteinSoftware/MethodKey FindingsReference
Cinnoline DerivativesTubulinMolecular DockingPotential inhibitors of tubulin polymerization with high computational binding affinity. nih.govelsevierpure.com
Thiazole-based HeterocyclesBacterial DNA GyraseMolecular Docking, SwissADMEFavorable interactions and promising drug-like properties. researchgate.net
Dihydrotriazine DerivativesDihydrofolate Reductase (DHFR)Molecular DockingImplication of the dihydrotriazine group in enhancing antimicrobial potency. nih.gov
5,6-dihydrobenzo[h]quinazoline (B11911934) DerivativesSuccinate (B1194679) Dehydrogenase (SDH)Molecular DockingBinding mode similar to the known inhibitor fluquinconazole. nih.gov
6-iodo-2-methylquinazolin-4(3H)-one DerivativesDihydrofolate Reductase (DHFR)3D-QSAR, Molecular DockingElectron-withdrawing and lipophilic groups at the para-position of the phenyl ring are favorable for activity. nih.gov
1H-1,2,3-triazole AnalogsCarbonic Anhydrase II (CA-II)Molecular DockingCompetitive inhibition with compounds fitting well in the active site. nih.gov

Computer-Aided Drug Design (CADD) Strategies

Computer-Aided Drug Design (CADD) has become an indispensable tool in medicinal chemistry, significantly accelerating the process of drug discovery and development by minimizing time and costs. nih.gov CADD encompasses a variety of computational methods to identify, design, and optimize biologically active compounds. nih.govbenthamscience.com These strategies are broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.gov SBDD relies on the 3D structure of the biological target, often a protein or nucleic acid, to design molecules that can bind with high affinity and selectivity. nih.gov Techniques like molecular docking, which predicts the preferred orientation of a molecule when bound to a target, are central to SBDD. nih.govnih.gov In contrast, LBDD methods are used when the 3D structure of the target is unknown and are based on the principle that molecules with similar structures often exhibit similar biological activities.

The 5,6-dihydrobenzo[h]cinnoline (B12964311) scaffold has been the subject of several CADD studies to explore its therapeutic potential, particularly in the areas of neurodegenerative diseases and cancer. These computational investigations guide the synthesis of novel derivatives and provide insights into their mechanism of action at a molecular level.

Molecular Docking and Multi-Targeting Approaches in Neurodegenerative Diseases

Recent research has employed CADD strategies to investigate 3-aryl(or heteroaryl)-5,6-dihydrobenzo[h]cinnoline derivatives as potential multi-targeting agents for neurodegenerative diseases (NDs) like Alzheimer's and Parkinson's disease. nih.gov A key CADD approach used was molecular docking, where a series of newly synthesized dihydrobenzo[h]cinnoline compounds (3a-h) were computationally screened against a wide panel of protein targets implicated in the pathology of NDs. nih.gov This in silico screening allows for the rapid identification of promising "hit" compounds and elucidation of their potential binding modes and inhibitory properties before undertaking extensive experimental assays. nih.gov

The study demonstrated that these derivatives have the potential to act as non-covalent inhibitors for multiple targets. nih.gov The computational analysis compared the docking scores and binding interactions of the cinnoline derivatives with those of approved drugs and known inhibitors, suggesting that the 5,6-dihydrobenzo[h]cinnoline core is a potent scaffold for developing new treatments for neurodegenerative disorders. nih.gov

Some of the key Homo sapiens protein targets investigated in these molecular docking studies are listed below. nih.gov

Protein Target Category Specific Enzymes and Receptors
Monoamine Oxidases hMAO-A, hMAO-B
Cholinesterases hAChE, hBChE
Secretases hBACE-1, hBACE-2
Oxidoreductases hNQO-1, hNQO-2, hDHODH
Nitric Oxide Synthases hnNOS, hiNOS
PARP Enzymes hPARP-1, hPARP-2
Kinases hLRRK-2(G2019S), hGSK-3β, hp38α MAPK, hJNK-3, hLIMK-1, hLIMK-2, hRIPK-1
Other Key Proteins hOGA, hNMDA receptor, hnSMase-2, hIDO-1, hCOMT, hUCH-L1, hPARK-7

In addition to identifying potential protein targets, CADD strategies also include the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. For the 3-aryl(or heteroaryl)-5,6-dihydrobenzo[h]cinnoline series, in silico ADMET prediction was performed to assess their drug-like characteristics, providing crucial information for further optimization. nih.gov

Targeting Tubulin for Anticancer Activity

The benzo[h]cinnoline (B8783402) scaffold has also been explored for its anticancer properties, with CADD playing a vital role in identifying the mechanism of action. Molecular docking studies on derivatives such as dihydrobenzo[h]cinnoline-5,6-diones and 4-methylbenzo[h]cinnolines have suggested that they act as potential inhibitors of tubulin polymerization. nih.govresearchgate.netresearchgate.net Tubulin is a critical component of the cytoskeleton and a validated target for anticancer drugs. By binding to tubulin, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. researchgate.net

Molecular docking simulations have been used to predict the binding mode of these cinnoline derivatives within the colchicine-binding site of tubulin. researchgate.net These computational models revealed important interactions between the compounds and key amino acid residues in the binding pocket. researchgate.net The insights from these docking studies are crucial for establishing a structure-activity relationship (SAR), which helps in designing more potent and selective inhibitors. nih.gov The findings from these computational studies are often correlated with experimental data, such as cytotoxicity assays. researchgate.net

Compound Class CADD Target Key Findings Reported Activity
Dihydrobenzo[h]cinnoline-5,6-dionesTubulinDocking studies showed important interactions in the colchicine-binding site. researchgate.netA derivative with a 4-NO2C6H4 substituent showed IC50 values of 0.56 µM (KB cells) and 0.77 µM (Hep-G2 cells). researchgate.netnih.gov
4-Methylbenzo[h]cinnolinesTubulinDocking results indicated potential as tubulin polymerization inhibitors, with correct posing over lexibulin. nih.govresearchgate.netThe best interaction was achieved with a computational Ki of 0.5 nM. nih.govresearchgate.net

These examples underscore the power of CADD strategies in modern drug discovery. By integrating computational methods like molecular docking and ADMET prediction, researchers can efficiently screen compound libraries, identify biological targets, and optimize lead compounds, thereby accelerating the development of novel therapeutics based on the this compound scaffold.

Preclinical Pharmacological Activity in in Vitro and in Vivo Models Excluding Human Data

Anti-Inflammatory Activity in Animal Models (e.g., Carrageenan-induced paw edema)

For instance, a series of cinnoline-fused Mannich bases were assessed for their anti-inflammatory effects using the carrageenan-induced paw edema assay in rats. impactfactor.org The results indicated that these compounds exhibited significant anti-inflammatory activity, with some derivatives showing efficacy comparable to the standard drug, celecoxib. impactfactor.org Another study on pyrazolo[4,3-c]cinnoline derivatives also reported potent anti-inflammatory action in the same model, with some compounds showing a better profile than naproxen. pnrjournal.com These findings suggest that the cinnoline (B1195905) core is a viable pharmacophore for the development of anti-inflammatory agents. The anti-inflammatory response in the carrageenan model is typically biphasic, with the initial phase mediated by histamine (B1213489) and serotonin (B10506), and the later phase involving prostaglandins (B1171923) and other inflammatory mediators. mdpi.com The efficacy of related cinnoline derivatives in this model implies a potential mechanism of action involving the inhibition of these inflammatory pathways.

A study on novel 5,6-dihydrobenzo[h]quinazolin-2-amine (B1303086) derivatives, which are structurally similar to the compound of interest, demonstrated anti-neuroinflammatory effects in lipopolysaccharide-stimulated BV2 microglial cells. researchgate.netnih.gov These compounds were found to inhibit the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 by blocking the NF-κB pathway. researchgate.netnih.gov Although this is an in vitro model of neuroinflammation, it provides a mechanistic rationale for the potential anti-inflammatory activity of the broader class of dihydrobenzo-fused nitrogen heterocycles.

Assessment of Cell Proliferation Inhibition in Cancer Cell Lines

The cytotoxic potential of benzo[h]cinnoline (B8783402) derivatives against various cancer cell lines has been an area of active investigation. While data specifically for 5,6-dihydrobenzo[h]cinnolin-3-amine is scarce, studies on closely related analogs highlight the anticancer potential of this heterocyclic system.

In one study, novel dihydrobenzo[h]cinnoline-5,6-dione derivatives were synthesized and evaluated for their cytotoxic effects. Several of these compounds displayed significant activity against human epidermoid carcinoma (KB) and hepatocellular carcinoma (Hep-G2) cell lines, with IC50 values in the low micromolar range. researchgate.netnih.gov For example, a derivative with a 4-nitrophenyl substituent was particularly potent, with IC50 values of 0.56 µM against KB cells and 0.77 µM against Hep-G2 cells. researchgate.net

Furthermore, research on 2,7-dihydro-3H-dibenzo[de,h]cinnoline-3,7-dione derivatives, which also share a core structural similarity, revealed cytotoxic activity against murine leukemia (L1210) and human leukemia (K562) cell lines. nih.govresearchgate.net Some of these compounds were also effective against a multidrug-resistant leukemia cell line (K562/DX) and showed in vivo antileukemic activity comparable to the established anticancer drug, mitoxantrone. nih.govresearchgate.net

The broader family of quinoline (B57606) and isoquinoline (B145761) derivatives, which are structurally related to cinnolines, have also been extensively studied for their anticancer properties. For instance, novel N-arylbenzo[h]quinazolin-2-amines have shown significant cytotoxicity against a panel of cancer cell lines including hepatocellular carcinoma (HuH-7), colorectal adenocarcinoma (CaCo-2), and breast carcinoma (MDA-MB-468). nih.gov Similarly, isoquinolinequinone-amino acid derivatives have demonstrated moderate to high cytotoxic activity, with some compounds exhibiting IC50 values in the sub-micromolar range. nih.gov These findings underscore the potential of the benzo-fused heterocyclic scaffold, including the benzo[h]cinnoline system, as a source of new anticancer agents.

Interactive Data Table: Cytotoxicity of Benzo[h]cinnoline and Related Derivatives

Compound ClassCell LineIC50 (µM)Reference
Dihydrobenzo[h]cinnoline-5,6-dione derivativeKB0.56 researchgate.net
Dihydrobenzo[h]cinnoline-5,6-dione derivativeHep-G20.77 researchgate.net
N-arylbenzo[h]quinazolin-2-amine (Compound 4a)HuH-71.7 - 6 nih.gov
N-arylbenzo[h]quinazolin-2-amine (Compound 4a)Caco-21.7 - 6 nih.gov
N-arylbenzo[h]quinazolin-2-amine (Compound 4a)MDA-MB-4681.7 - 6 nih.gov
Isoquinolinequinone-amino acid derivativeVarious0.58 - 15.43 nih.gov

In Vitro Antimicrobial Screening (e.g., against specific bacterial and fungal strains)

The antimicrobial potential of cinnoline derivatives has been recognized, with various studies reporting activity against a range of bacterial and fungal pathogens. nih.govresearchgate.net While specific minimum inhibitory concentration (MIC) data for this compound is not available, research on other cinnoline analogs provides evidence for their antimicrobial effects.

A study on newly synthesized cinnoline derivatives reported good to moderate activity against bacterial strains such as Escherichia coli, Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis, as well as the fungal strains Saccharomyces cerevisiae and Candida albicans. researchgate.net Another review highlights that 4-aminocinnoline derivatives have shown antimicrobial and antifungal properties. pnrjournal.com For instance, certain 4-aminocinnoline-3-carboxamide (B1596795) derivatives exhibited MIC values in the range of 6.25–25 µg/mL against a panel of Gram-positive and Gram-negative bacteria. nih.gov

Furthermore, pyrazolo[4,3-c]cinnoline derivatives have been identified as having notable antibacterial activity against both Gram-negative (E. coli and Pseudomonas aeruginosa) and Gram-positive (S. aureus) bacteria. pnrjournal.com These findings suggest that the cinnoline scaffold can be a valuable template for the design of new antimicrobial agents. The mechanism of action for the antimicrobial effects of these compounds is not always fully elucidated but may involve inhibition of essential cellular processes in the microorganisms.

Evaluation of Neuroleptic and Sedative Effects in Behavioral Assays

The investigation of cinnoline derivatives for their effects on the central nervous system (CNS) has revealed potential for neuroprotective and other neurological activities. nih.gov A recent 2024 in-silico study explored the potential of 3-aryl-5,6-dihydrobenzo[h]cinnoline derivatives as multi-targeting inhibitors for enzymes implicated in neurodegenerative diseases. nih.gov This computational analysis suggested that these compounds could interact with various targets relevant to neurodegeneration, indicating a potential for neuroprotective effects. nih.gov However, this study did not include in vivo behavioral assays to assess neuroleptic or sedative properties.

While direct evidence for the neuroleptic and sedative effects of this compound from animal behavioral models is currently lacking, the broader class of nitrogen-containing heterocyclic compounds has been shown to possess CNS activity. For example, some quinoline derivatives have been investigated for their effects on the CNS. Given the structural similarities and the findings from in-silico studies, it is plausible that this compound and its analogs could exhibit CNS effects, but this remains to be confirmed through dedicated in vivo pharmacological testing.

Electrochemical and Redox Properties of 5,6 Dihydrobenzo H Cinnolin 3 Amine

Anodic Oxidation Studies (Cyclic Voltammetry)

No data available in the reviewed literature.

Electron Transfer Mechanisms (e.g., EiE-DISP Mechanism)

No data available in the reviewed literature.

Structural Changes During Redox Processes

No data available in the reviewed literature.

Future Directions and Research Perspectives for 5,6 Dihydrobenzo H Cinnolin 3 Amine

Advanced Synthetic Routes and Derivatization Strategies

The future development of 5,6-dihydrobenzo[h]cinnolin-3-amine hinges on the creation of advanced and efficient synthetic routes that allow for extensive derivatization. While methods for the synthesis of the broader cinnoline (B1195905) class are established, focusing on strategies that facilitate the diversification of the this compound core is crucial for comprehensive structure-activity relationship (SAR) studies. nih.govijper.org

A recent practical one-pot, two-step, three-component reaction has been reported for the synthesis of 3-aryl(or heteroaryl)-5,6-dihydrobenzo[h]cinnoline derivatives. nih.gov This approach, utilizing 3,4-dihydronaphthalen-1(2H)-one, various aryl(or heteroaryl)glyoxal monohydrates, and hydrazine (B178648) monohydrate, provides a regioselective and efficient means to generate a library of analogs. nih.gov Future work should aim to adapt this methodology for the specific synthesis of the 3-amino derivative and explore a wider range of substituents on both the benzo and cinnoline rings.

Furthermore, the development of novel dihydrobenzo[h]cinnoline-5,6-diones has been reported, with some derivatives showing considerable cytotoxic activity against cancer cell lines. researchgate.net This highlights the potential for modifications at the 5 and 6 positions. Future synthetic efforts could explore the introduction of diverse functional groups at these positions of the this compound scaffold to probe their influence on biological activity.

Key areas for future synthetic exploration include:

Microwave-assisted synthesis: To accelerate reaction times and improve yields.

Flow chemistry: For safer and more scalable production of key intermediates and final compounds.

Catalytic C-H activation: To enable direct functionalization of the aromatic rings, offering novel derivatization pathways.

These advanced synthetic approaches will be instrumental in generating a diverse library of this compound analogs, which is essential for a thorough exploration of their therapeutic potential.

Exploration of Novel Biological Targets and Mechanisms

The primary known target of this compound is DAPK1, a serine/threonine kinase involved in cell death and autophagy. drugbank.comnih.govfrontiersin.orgmedchemexpress.com DAPK1's role in cancer and neurodegenerative diseases like Alzheimer's makes it a high-value target. nih.gov Future research should focus on a more in-depth characterization of the interaction between this compound and DAPK1, including the elucidation of the precise binding mode and the functional consequences of its inhibition.

Beyond DAPK1, the structural similarity of the cinnoline scaffold to other kinase inhibitors suggests that this compound and its derivatives may have additional biological targets. For instance, derivatives of the structurally related 5,6-dihydrobenzo[h]quinazoline (B11911934) have been identified as inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. This suggests that screening this compound and its analogs against a broad panel of kinases could reveal novel and potentially valuable therapeutic targets.

Moreover, recent studies on cinnoline derivatives have highlighted their potential as PI3K inhibitors, which are crucial in cancer cell proliferation and survival. nih.gov The investigation of this compound's effect on the PI3K/Akt pathway could therefore be a fruitful area of research.

Future research should systematically explore:

Comprehensive kinase profiling: To identify other potential kinase targets.

Mechanism of action studies: To understand the downstream signaling pathways affected by the inhibition of its targets.

Phenotypic screening: To uncover novel therapeutic applications beyond the initially hypothesized indications.

A deeper understanding of the biological targets and mechanisms of action will be critical for guiding the clinical development of this compound and its derivatives.

Integration of Computational and Experimental Approaches in Drug Discovery

The integration of computational and experimental methods is a cornerstone of modern drug discovery and will be vital for the advancement of this compound. nih.gov In silico techniques can significantly accelerate the identification of promising derivatives and provide valuable insights into their mechanism of action.

A recent study has already employed molecular docking to investigate the inhibitory properties of 3-aryl-5,6-dihydrobenzo[h]cinnoline derivatives against a range of enzymes implicated in neurodegenerative diseases. nih.gov This work serves as a strong foundation for future computational studies on the 3-amino analog.

Future research should leverage a multi-faceted computational approach, including:

Quantitative Structure-Activity Relationship (QSAR) studies: To build predictive models that can guide the design of more potent and selective analogs.

Molecular dynamics simulations: To study the dynamic behavior of the compound when bound to its target proteins, providing a more realistic picture of the binding interactions.

Pharmacophore modeling: To identify the key chemical features required for biological activity, which can be used to screen virtual libraries for novel scaffolds.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction: To assess the drug-likeness of new derivatives early in the discovery process, reducing the likelihood of late-stage failures. nih.gov

By closely integrating these computational predictions with experimental validation, researchers can adopt a more rational and efficient approach to the design and optimization of this compound-based drug candidates.

Collaborative Research and Interdisciplinary Approaches

The complexity of modern drug discovery necessitates a collaborative and interdisciplinary approach. The development of this compound from a promising lead compound into a clinical candidate will require the combined expertise of medicinal chemists, biologists, pharmacologists, computational scientists, and clinicians.

Initiatives like the GSK Published Kinase Inhibitor Set (PKIS) demonstrate the power of open-access, collaborative research in advancing kinase science. nih.govnih.gov Establishing similar collaborations centered around the this compound scaffold could significantly accelerate its development. Such collaborations could involve:

Academic-industrial partnerships: To leverage the innovative research of academia with the drug development expertise and resources of the pharmaceutical industry.

International consortia: To bring together leading researchers from around the world to tackle specific challenges in the development of this compound.

Open-source data sharing: To create a public repository of synthetic protocols, biological data, and computational models related to this compound and its analogs, fostering a more collaborative research environment.

By fostering a culture of collaboration and interdisciplinary research, the scientific community can maximize the potential of this compound to address unmet medical needs.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 5,6-dihydrobenzo[h]cinnolin-3-amine derivatives?

  • Methodological Answer : The synthesis of dihydrobenzo-fused heterocycles often employs tandem reactions such as the Rupe rearrangement followed by Donnelly–Farrell cyclization . For example, similar scaffolds like 4,5,5-trimethyl-5,6-dihydrobenzo[c][2,7]naphthyridine are synthesized via acid-catalyzed cyclization (conc. HCl, 120°C) and subsequent base-mediated deprotection (K₂CO₃), achieving yields up to 75% . Key considerations include optimizing reaction time and temperature to minimize side products.

Q. How is the crystal structure of this compound derivatives resolved experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, a related compound, 2-amino-4-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile, crystallizes in the monoclinic P2₁/c space group with cell parameters a = 8.9347 Å, b = 14.4915 Å, c = 14.7818 Å, and β = 103.446°. Data collection using Agilent SuperNova Dual diffractometers with MoKα radiation (λ = 0.71073 Å) and absorption correction via multi-scan methods ensures precision. Hydrogen bonding (e.g., N–H⋯O) and π-π interactions are critical for stabilizing crystal packing .

Q. What analytical techniques are used to characterize intermediates in the synthesis of dihydrobenzo[c]cinnoline derivatives?

  • Methodological Answer : High-performance liquid chromatography (HPLC, ≥98% purity validation) coupled with mass spectrometry (MS) is standard for intermediate characterization. For example, 6-chloro dimethylpyrimidin-4-amine derivatives are analyzed using reverse-phase HPLC with UV detection (λ = 254 nm) and electrospray ionization (ESI-MS) for molecular weight confirmation .

Advanced Research Questions

Q. How can computational methods like DFT address contradictions in experimental data for dihydrobenzo[c]cinnoline derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations resolve discrepancies in electronic properties and reaction mechanisms. For a 2-amino-4-(4-nitrophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile derivative, DFT studies (B3LYP/6-31G**) analyzed frontier molecular orbitals (FMOs), molecular electrostatic potentials (MEPs), and nonlinear optical (NLO) properties. These simulations validated experimental UV-Vis spectra and explained charge transfer interactions, reconciling observed vs. predicted reactivity .

Q. What strategies mitigate challenges in crystallizing dihydrobenzo[c]cinnoline derivatives with bulky substituents?

  • Methodological Answer : Bulky groups (e.g., 3,4-dimethoxyphenyl or trifluoromethyl) introduce torsional strain, leading to disordered crystal structures. Co-crystallization with smaller molecules (e.g., 5% solvent inclusion) or using mixed solvents (e.g., EtOH/ACN) improves lattice stability. For example, asymmetric units with fused ring systems (e.g., 5,6-dihydrobenzo[h]quinoline) require careful refinement of thermal displacement parameters and hydrogen atom placement via SHELXL .

Q. How do substituents on the dihydrobenzo[c]cinnoline core influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies highlight the role of electron-withdrawing groups (EWGs) and hydrogen-bond donors. For instance, fluorination at the 9-position (e.g., 9-fluoro-4-(6-methoxypyridin-3-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine) enhances binding affinity to kinase targets by modulating π-stacking and dipole interactions. Bioassays combined with molecular docking (AutoDock Vina) quantify these effects .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the stability of dihydrobenzo[c]cinnoline derivatives under acidic conditions?

  • Methodological Answer : Divergent stability observations arise from substituent electronic effects. For example, electron-donating groups (EDGs) like methoxy stabilize the protonated intermediate during acid-catalyzed rearrangements, while EWGs (e.g., nitro) promote ring-opening. Controlled experiments with pH titration (e.g., 0.1 M HCl in THF/H₂O) and in-situ FT-IR monitoring (e.g., C=O stretching at 1700 cm⁻¹) clarify degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.